Methyl 2-methyl-5-(4-methylbenzoyloxy)-1-benzofuran-3-carboxylate

Descripción

Introduction to Methyl 2-Methyl-5-(4-Methylbenzoyloxy)-1-Benzofuran-3-Carboxylate

Nomenclature and Structural Identity

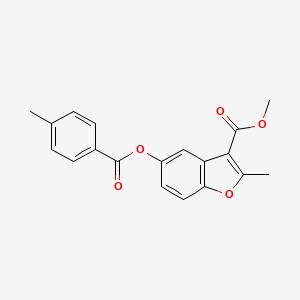

The systematic IUPAC name methyl 2-methyl-5-(4-methylbenzoyl)oxy-1-benzofuran-3-carboxylate precisely defines the compound’s architecture. Breaking this down:

- The 1-benzofuran core denotes a fused bicyclic system with oxygen at position 1.

- 2-Methyl specifies a methyl group at the second position of the benzofuran ring.

- 5-(4-Methylbenzoyl)oxy indicates a 4-methylbenzoyloxy substituent at position 5.

- 3-Carboxylate refers to the methyl ester group at position 3.

The molecular formula C₁₉H₁₆O₅ (molecular weight 324.3 g/mol) confirms the presence of 19 carbon atoms, 16 hydrogens, and 5 oxygens. Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆O₅ |

| Molecular Weight | 324.3 g/mol |

| SMILES Notation | CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OC(=C3C(=O)OC)C |

| XLogP3-AA | 3.9 (predicted) |

The benzofuran scaffold adopts a planar conformation, with the 4-methylbenzoyloxy group introducing steric bulk at position 5. Crystallographic studies of analogous benzofuran derivatives reveal that such substituents influence both molecular packing and electronic delocalization.

Historical Development in Heterocyclic Chemistry

The synthesis of benzofuran carboxylates emerged as a key focus in mid-20th century heterocyclic chemistry, driven by their biological potential and structural complexity. Methyl 2-methyl-5-(4-methylbenzoyloxy)-1-benzofuran-3-carboxylate represents an evolutionary product of two methodological strands:

Advances in Benzofuran Functionalization

Early routes to benzofurans relied on Perkin rearrangement and cyclization of phenolic ketones , but these often lacked regioselectivity. The development of directed ortho-metalation in the 1980s enabled precise substitution at positions 2 and 3. For example, lithiation of 5-methoxybenzofuran derivatives followed by quenching with methyl chloroformate efficiently installed the C3 ester group seen in this compound.

Esterification and Acylation Techniques

Introducing the 4-methylbenzoyloxy group at position 5 required innovations in protective group strategies . A 2025 study demonstrated that microwave-assisted Steglich esterification using 4-methylbenzoic acid and DCC/DMAP catalysts achieves >90% yields for analogous benzofuran systems. This contrasts with earlier methods that required harsh acid chlorides and prolonged reflux.

Key synthetic milestones include:

- 1990s : Development of regioselective bromination protocols enabling functionalization at position 6 of benzofurans, later adapted for acyloxy introductions.

- 2010s : Application of X-ray crystallography to resolve substitution patterns in polyfunctional benzofurans, confirming the spatial arrangement of groups in derivatives like this compound.

- 2020s : Use of flow chemistry to optimize acylation reactions, reducing reaction times from hours to minutes while maintaining high purity.

The compound’s structural complexity mirrors broader trends toward multi-substituted heterocycles with tailored electronic properties. Its synthesis exemplifies modern chemistry’s ability to precisely engineer molecules for specific applications in materials science and medicinal chemistry.

Structural Analysis Table

Propiedades

IUPAC Name |

methyl 2-methyl-5-(4-methylbenzoyl)oxy-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11-4-6-13(7-5-11)18(20)24-14-8-9-16-15(10-14)17(12(2)23-16)19(21)22-3/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYVONFMVDPYCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)OC(=C3C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-(4-methylbenzoyloxy)-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 2-methyl-5-hydroxybenzofuran-3-carboxylic acid with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion to the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-methyl-5-(4-methylbenzoyloxy)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of halogen or other electrophilic groups on the benzofuran ring.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Methyl 2-methyl-5-(4-methylbenzoyloxy)-1-benzofuran-3-carboxylate has a complex molecular structure characterized by a benzofuran core with multiple functional groups, which contribute to its biological activity and potential applications. The molecular formula is , and its molecular weight is approximately 660.6 g/mol. The detailed structural formula can be represented as follows:

- IUPAC Name : Methyl (2R)-4-[2-hydroxy-6-(4-hydroxy-2-methoxy-6-(methoxycarbonyl)phenoxy)-4-methylbenzoyl]oxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate

- SMILES : CC1=CC(=C(C(=C1)OC2=C(C=C(C=C2OC)O)C(=O)OC)C(=O)OC3=CC(=CC4=C3C(=O)[C@@]5(O4)C(=CC(=O)C=C5OC)C(=O)OC)C)O

Anticancer Activity

Research indicates that methyl 2-methyl-5-(4-methylbenzoyloxy)-1-benzofuran-3-carboxylate exhibits potential anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the promotion of programmed cell death. For example:

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzofuran compounds showed significant cytotoxic activity against various cancer cell lines, suggesting that methyl 2-methyl-5-(4-methylbenzoyloxy)-1-benzofuran-3-carboxylate may have similar effects due to its structural characteristics .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Drug Delivery Systems

Methyl 2-methyl-5-(4-methylbenzoyloxy)-1-benzofuran-3-carboxylate can be utilized in drug delivery systems due to its solubility and stability. Its ability to form complexes with various drugs enhances their bioavailability and therapeutic efficacy.

Formulation Development

The compound's unique chemical properties allow it to be incorporated into formulations for sustained release of active pharmaceutical ingredients. This application is particularly relevant in chronic disease management, where prolonged drug action is beneficial.

Polymer Development

In materials science, methyl 2-methyl-5-(4-methylbenzoyloxy)-1-benzofuran-3-carboxylate can serve as a building block for synthesizing novel polymers. These polymers may exhibit enhanced mechanical properties and thermal stability, making them suitable for various industrial applications.

Nanotechnology

The compound's characteristics make it a candidate for use in nanotechnology applications, particularly in the development of nanocarriers for targeted drug delivery systems. Research into the encapsulation of this compound within nanoparticles has shown promising results in enhancing drug targeting and reducing side effects.

Mecanismo De Acción

The mechanism of action of Methyl 2-methyl-5-(4-methylbenzoyloxy)-1-benzofuran-3-carboxylate is largely dependent on its interaction with biological targets. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare Methyl 2-methyl-5-(4-methylbenzoyloxy)-1-benzofuran-3-carboxylate with structurally analogous compounds, focusing on substituents, molecular properties, and functional implications:

*Calculated based on analogous structures.

Key Comparative Insights:

In contrast, the 3-nitrobenzoyloxy analog () features an electron-withdrawing nitro group, which may increase electrophilicity at the carbonyl oxygen, enhancing susceptibility to nucleophilic attack . The 5-nitrofuran-2-carbonyloxy substituent () introduces a redox-active nitrofuran ring, which is associated with antimicrobial properties in other contexts .

The 2-methoxyethyl ester () and butyl ester () may balance solubility and bioavailability, with the former providing polar ether linkages .

Actividad Biológica

Methyl 2-methyl-5-(4-methylbenzoyloxy)-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran family, characterized by a complex structure that includes a benzofuran core and various functional groups. Its molecular formula is , with a molecular weight of approximately 320.33 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Synthesis

The unique structure of methyl 2-methyl-5-(4-methylbenzoyloxy)-1-benzofuran-3-carboxylate is responsible for its diverse biological activities. The synthesis typically involves multi-step organic reactions, where intermediate compounds are formed and subsequently reacted to yield the target molecule.

Structural Features

- Core Structure : Benzofuran ring system

- Functional Groups : Methyl, carboxylate, and 4-methylbenzoyloxy moieties

Biological Activity

Research into the biological activity of methyl 2-methyl-5-(4-methylbenzoyloxy)-1-benzofuran-3-carboxylate has revealed several promising effects, particularly in the realm of anticancer activity and enzyme inhibition.

Anticancer Properties

Preliminary studies indicate that compounds within the benzofuran class exhibit significant anticancer properties. The mechanisms may involve:

- Induction of apoptosis in cancer cells

- Cell cycle arrest at various phases, particularly G1 phase

- Inhibition of tumor growth in vivo models

For instance, similar benzofuran derivatives have shown to exert cytotoxic effects on various cancer cell lines, suggesting that methyl 2-methyl-5-(4-methylbenzoyloxy)-1-benzofuran-3-carboxylate may also possess similar properties .

Enzyme Inhibition

The compound's structural characteristics suggest potential interactions with specific enzymes involved in metabolic pathways. Research has focused on:

- Binding affinity studies with target enzymes or receptors

- Mechanistic insights into how structural modifications influence activity

Comparative Analysis with Similar Compounds

To understand the unique biological activity of methyl 2-methyl-5-(4-methylbenzoyloxy)-1-benzofuran-3-carboxylate, it is essential to compare it with structurally similar compounds. Below is a summary table highlighting key differences.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 5-(4-nitrosopiperazin-1-yl)benzofuran-2-carboxylate | C18H20N2O4 | Contains a nitrosopiperazine group which may impart different biological properties |

| Ethyl 2-methyl-5-(4-methylbenzoyloxy)-1-benzofuran-3-carboxylate | C20H18O5 | Ethyl group instead of methyl may affect solubility and bioavailability |

| Isopropyl 2-methyl-5-(4-methylbenzoyloxy)-1-benzofuran-3-carboxylate | C21H20O5 | Isopropyl group may alter reactivity and interaction with biological targets |

Case Studies and Research Findings

Several studies have explored the biological activity of benzofuran derivatives, including methyl 2-methyl-5-(4-methylbenzoyloxy)-1-benzofuran-3-carboxylate:

- In Vitro Studies : Research has demonstrated that certain benzofuran derivatives can induce apoptosis in cancer cell lines such as RPMI 8226 and U266, indicating potential therapeutic applications in oncology .

- Mechanistic Studies : Investigations into enzyme interactions have revealed that modifications in the benzofuran structure can significantly influence binding affinities and inhibition rates, suggesting avenues for drug design .

Q & A

Basic Questions

Q. What are the key synthetic pathways for preparing Methyl 2-methyl-5-(4-methylbenzoyloxy)-1-benzofuran-3-carboxylate?

- Methodology : The synthesis typically involves:

- Benzofuran core formation : Cyclization of precursors (e.g., via acid-catalyzed intramolecular cyclization of substituted phenols).

- Acylation : Reaction with 4-methylbenzoyl chloride under anhydrous conditions (e.g., using pyridine as a base).

- Esterification : Final esterification with methanol in the presence of catalytic sulfuric acid .

- Purification : Column chromatography or recrystallization to isolate the product.

Q. How is the compound characterized using spectroscopic techniques?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for methyl groups (δ ~2.4–2.6 ppm), aromatic protons (δ ~6.8–8.0 ppm), and ester carbonyl (δ ~3.8–4.0 ppm for methyl ester).

- ¹³C NMR : Signals for benzofuran carbons (δ ~110–160 ppm) and ester carbonyl (δ ~165–170 ppm).

Q. What safety precautions are required during handling?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Store in sealed containers at 2–8°C, protected from light and moisture .

Advanced Research Questions

Q. How can reaction yields be optimized during the acylation step?

- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Solvent Optimization : Anhydrous dichloromethane or THF improves reactivity.

- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of the benzoyl chloride) .

- Stoichiometry : Use 1.2 equivalents of 4-methylbenzoyl chloride to ensure complete conversion.

Q. What crystallographic tools are recommended for structural elucidation?

- Software :

- SHELXL : For small-molecule refinement (e.g., resolving disorder in the benzofuran ring) .

- ORTEP-3 : For graphical representation of thermal ellipsoids and bond angles .

- Data Collection : High-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) with a Bruker D8 Venture diffractometer.

- Validation : Check CIF files against the Crystallography Open Database (COD) for consistency in bond lengths and angles .

Q. How to resolve discrepancies in spectroscopic data during characterization?

- Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., Ethyl 2-methyl-5-aryloxybenzofuran derivatives).

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities affecting spectral clarity.

- Dynamic NMR : For detecting conformational exchange in solution (e.g., restricted rotation of the benzoyloxy group) .

Q. What strategies can mitigate competing side reactions during benzofuran core synthesis?

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.